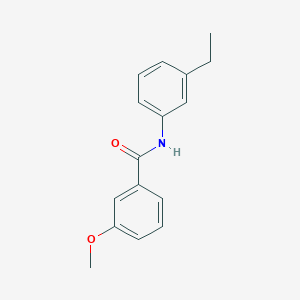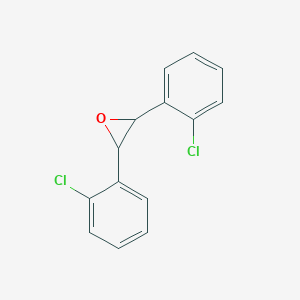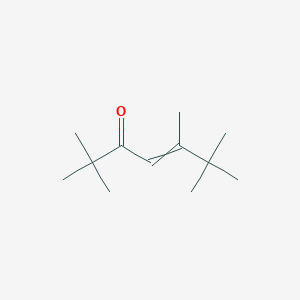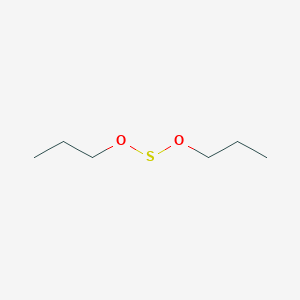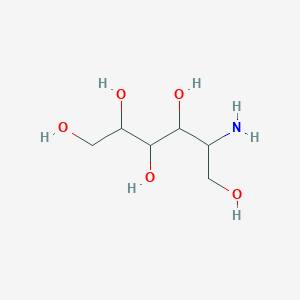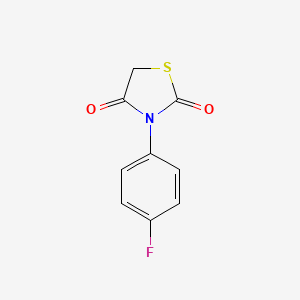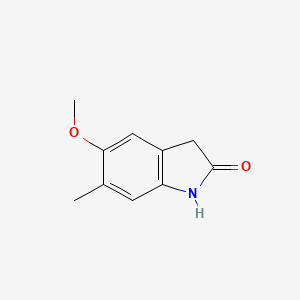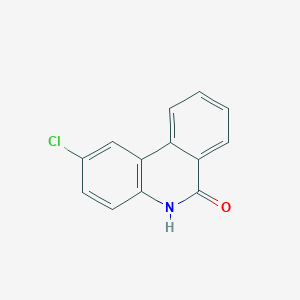
2-chloro-5H-phenanthridin-6-one
Descripción general
Descripción
2-chloro-5H-phenanthridin-6-one, also known as 2-chlorophenanthridin-6 (5H)-one, is a chemical compound with the molecular formula C13H8ClNO . It has a molecular weight of 229.66 .
Synthesis Analysis
The synthesis of phenanthridin-6-ones, including 2-chloro-5H-phenanthridin-6-one, has been achieved through direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This process involves the use of carbon monoxide, carbon dioxide, and triphosgene . A variety of quinolin-2-one derivatives were synthesized under mild conditions using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .Molecular Structure Analysis
The molecular structure of 2-chloro-5H-phenanthridin-6-one consists of a phenanthridinone skeleton with a chlorine atom attached to the second carbon atom . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .Physical And Chemical Properties Analysis
2-chloro-5H-phenanthridin-6-one has a melting point of over 260 °C and a predicted boiling point of 304.9±21.0 °C . Its density is predicted to be 1.346±0.06 g/cm3 . The pKa is predicted to be 12.40±0.20 .Aplicaciones Científicas De Investigación
Organic Synthesis
Summary
Phenanthridin-6-one derivatives are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of these compounds by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
Methods
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives has been reviewed . The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .
Results
These reactions have aroused great interest and gave us a clear direction for future research .
Medicinal Chemistry
Summary
Phenanthridinones are important heterocyclic frameworks present in a variety of complex natural products, pharmaceuticals and displaying a wide range of pharmacological actions . Its structural importance has evoked a great deal of interest in the domains of organic synthesis and medicinal chemistry to develop new synthetic methodologies, as well as novel compounds of pharmaceutical interest .
Methods
This review focuses on the synthesis of phenanthridinone scaffolds by employing aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .
Solar Cell Technology
Summary
A wide-bandgap copolymer donor based on a phenanthridin-6(5H)-one unit was developed .
Methods
The copolymer donor PPN4T-2F based on a phenanthridin-6(5H)-one unit was developed .
Results
Solar cells based on PPN4T-2F and a nonfullerene acceptor, IT-4F, afforded a power conversion efficiency (PCE) of 8.54% .
Bioactive Alkaloids
Summary
The phenanthridinone skeleton is a common structural moiety found in bioactive alkaloids from many sources, such as oxynitidine, crinasiadine, narciclasine, narciprimine, phenaglydon, pancratistatin, oxoassoanine, pratosine, anhydrolycorinone, and lycoricidine .
Methods
The synthesis of these bioactive alkaloids involves various classical methods, such as the Schmidt reaction, the Ullmann reaction, the Beckmann rearrangement reaction, dienone-phenol rearrangement, and intramolecular rearrangement reaction .
Results
These classical reactions have their limitations due to the requirement of additional steps for the synthesis of the key starting materials, and the generally poor to moderate overall yields .
Photocatalytic Synthesis
Summary
Phenanthridinones can be synthesized through photocatalytic reactions .
Methods
The desired product was isolated using Rose Bengal as a catalyst and DBU as a base in the co-solvent MeCN/H2O at room temperature under an air atmosphere .
Results
Increasing the loading of catalyst improved the yields of the product .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5H-phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJAQODRZEIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297035 | |
| Record name | 2-chloro-5H-phenanthridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5H-phenanthridin-6-one | |
CAS RN |
27353-44-2 | |
| Record name | NSC113300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-5H-phenanthridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)
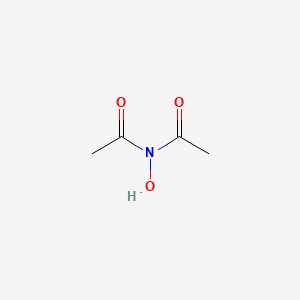
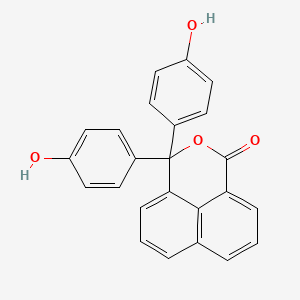
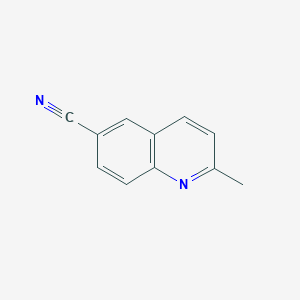
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)

